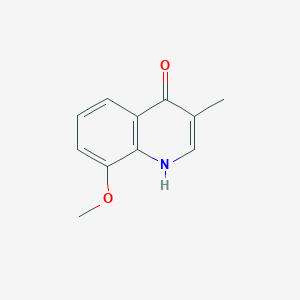

8-Methoxy-3-methylquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

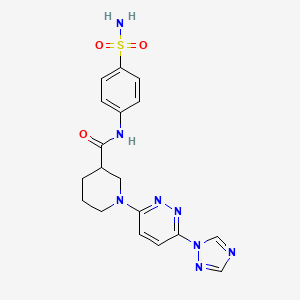

8-Methoxy-3-methylquinolin-4-ol is a chemical compound with the CAS Number: 855870-76-7. It has a molecular weight of 189.21 and its IUPAC name is 8-methoxy-3-methyl-4-quinolinol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) . This indicates that the compound has a quinoline core structure with methoxy and methyl substituents.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is reported to be between 217-218 degrees Celsius .科学的研究の応用

Antiparasitic and Antineoplastic Activities

8-Methoxy and related quinoline derivatives have shown significant potential in modifying resistance against various biological targets. For example, quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) have been synthesized to enhance the repair of drug- and radiation-induced DNA damage. These derivatives, including 8-methoxyquinazolinones, exhibit potent PARP inhibitory activity, which can potentiate the cytotoxicity of certain cancer treatments in cell lines (Griffin et al., 1998).

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, such as those synthesized for the protection of metals against corrosion, highlight the chemical versatility of the quinoline moiety. Novel heterocyclic compounds based on 8-hydroxyquinoline have been developed as efficient corrosion inhibitors for mild steel in acidic environments. These compounds showcase the ability of quinoline derivatives to form protective layers on metal surfaces, indicating their potential in materials science and engineering applications (Rbaa et al., 2019).

Antimicrobial Activity

The pharmacological importance of 8-hydroxyquinolines has led to the development of novel ligands with significant antimicrobial activity. For instance, metal complexes prepared with 8-hydroxyquinoline derivatives have been evaluated against various bacterial strains, highlighting the role of quinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Photostability and Biological Activity

The substitution of a methoxy group at the 8 position in fluoroquinolone structures, such as Q-35, has been shown to significantly reduce phototoxicity when irradiated with UV light. This indicates the importance of structural modifications in the development of safer and more stable therapeutic agents (Marutani et al., 1993).

Food Preservation

Citrullus colocynthis fruits and 4-methylquinoline analogues have been investigated for their antimicrobial activities against foodborne bacteria, proposing natural preservatives to maintain the quality of food products. This research emphasizes the potential of quinoline derivatives in food science and safety (Kim et al., 2014).

Safety and Hazards

The safety information available indicates that 8-Methoxy-3-methylquinolin-4-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye or face protection .

特性

IUPAC Name |

8-methoxy-3-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPXXUUQNBDNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C1=O)C=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2616599.png)

![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)

![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616605.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)